2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine
Overview
Description
Molecular Structure Analysis
The molecular structure of these compounds typically involves a benzene ring with trifluoromethoxy and methyl groups attached . The exact structure would depend on the positions of these groups on the benzene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(trifluoromethoxy)phenol” include a molecular weight of 192.14 and a structure with a benzene ring, a trifluoromethoxy group, and a methyl group . The compound is a liquid at room temperature .
Scientific Research Applications
Molecular Evolution and Peptide Synthesis
Researchers have investigated the stereospecificity of dipeptide syntheses using protected amino acids, including DL-phenylalanine, with various condensing reagents. These studies are crucial for understanding the stereochemical outcomes of peptide bond formation, which is essential for designing peptides with desired properties for therapeutic and industrial applications (Kricheldorf, Au, & Mang, 2009).
Luminescence and Coordination Chemistry
In the context of coordination chemistry, research on tris(N-[(imidazol-4-yl)methylidene]-DL-phenylalaninato)europium(III) complexes has revealed insights into their 'facial' and 'meridional' coordination geometries. These findings are significant for developing new materials with specific luminescent properties, which have potential applications in sensors, displays, and bioimaging technologies (Yamauchi et al., 2013).
Biodegradable Materials
The synthesis and characterization of biodegradable amino acid-based poly(ester amide)s (PEA-AG) using DL-phenylalanine have been explored for biomedical applications. These materials show promise for drug delivery systems and tissue engineering due to their biocompatibility and functional properties (Pang & Chu, 2010).
Crystal Growth and Characterization
Studies on the crystal growth and characterization of DL-phenylalanine crystals have provided valuable insights into the material properties of this amino acid, which can be leveraged in designing pharmaceuticals and enhancing food quality (Ramachandran & Natarajan, 2007).
Fluorimetric Chemosensors
Research into novel fluorescent diarylimidazolyl-phenylalanines has shown potential for developing amino acid-based fluorimetric chemosensors. These sensors could be utilized for detecting ions in biological and environmental samples, demonstrating the versatility of modified phenylalanine derivatives in analytical chemistry (Esteves, Raposo, & Costa, 2016).
Metabolic Engineering and Protein Production
The application of DL-phenylalanine in metabolic engineering has been illustrated through the development of an in vitro system for phenylalanine biosynthesis. This research aids in optimizing the production of L-phenylalanine, which is crucial for food and medicinal applications, highlighting the role of specific enzymes in enhancing yield (Ding et al., 2016).
Properties
IUPAC Name |
2-amino-3-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-6-2-3-8(18-11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEYQDBJEVXPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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